molecular formula C18H24N6O2 B2403799 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014051-60-5

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2403799
CAS RN: 1014051-60-5
M. Wt: 356.43
InChI Key: NABABRWQBNOWCZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a purine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and purine is a double-ring structure with four nitrogen atoms, commonly found in DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and purine rings would likely contribute to the rigidity of the molecule, while the various alkyl groups could add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrazole and purine rings might be involved in various reactions, such as substitution or addition reactions. The alkyl groups might also participate in reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups and overall structure of the molecule .

Scientific Research Applications

Antagonistic Activity on Adenosine Receptors

A series of xanthine derivatives, closely related to the specified compound, have been synthesized and evaluated for their binding affinities for various adenosine receptors (AdoRs). These compounds have demonstrated high affinity and selectivity for the A2B-AdoR, making them significant in the study of adenosine receptor antagonism (Elzein et al., 2006).

Synthesis and Biological Activity in Anti-Asthmatic Agents

Xanthene derivatives, which are structurally similar to the specified compound, have been developed for their antiasthmatic activity. These compounds, including 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives, have shown significant pulmonary vasodilator activity, indicating potential use in anti-asthmatic medication (Bhatia et al., 2016).

Antidepressant Properties

Compounds structurally related to the specified molecule, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have exhibited antidepressant activity. This indicates the potential for developing novel antidepressant drugs based on similar chemical structures (Khaliullin et al., 2018).

Antioxidant and Anti-Inflammatory Properties

Derivatives of 1,3-dimethylxanthine, which are analogous to the specified compound, have been studied for their antioxidant and anti-inflammatory properties. These studies are crucial in understanding the therapeutic potential of such compounds in treating conditions associated with oxidative stress and inflammation (Кorobko et al., 2018).

Synthesis and Structural Analysis

The synthesis of compounds structurally similar to 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been a focus of various studies. These include the synthesis of 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which contributes to the fundamental understanding of the chemical properties and potential applications of these compounds (Asiri & Khan, 2010).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for potential use in various fields, such as medicine or agriculture .

Mechanism of Action

Target of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity . The specific targets within these contexts would require further investigation.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have shown antitumoral activity due to inhibition of tubulin polymerization . This suggests that the compound might interact with its targets, leading to changes in cellular structures and functions.

Biochemical Pathways

Given the potential antitumoral activity, it could be inferred that the compound may affect pathways related to cell division and growth .

Result of Action

Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity , suggesting that this compound may have similar effects.

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-6-10-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-4)24-13(8-3)11-12(7-2)20-24/h6,11H,1,7-10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABABRWQBNOWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC=C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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